Roxatidine-d10 Hemioxalate

Description

BenchChem offers high-quality Roxatidine-d10 Hemioxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Roxatidine-d10 Hemioxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

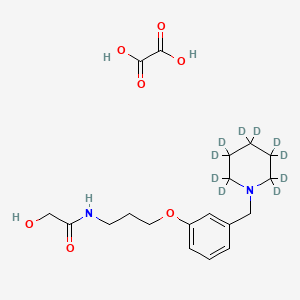

Molecular Formula |

C19H28N2O7 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

N-[3-[3-[(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methyl]phenoxy]propyl]-2-hydroxyacetamide;oxalic acid |

InChI |

InChI=1S/C17H26N2O3.C2H2O4/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;3-1(4)2(5)6/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);(H,3,4)(H,5,6)/i1D2,2D2,3D2,9D2,10D2; |

InChI Key |

SRDQKICJPUSODU-WPDGUVEOSA-N |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC2=CC(=CC=C2)OCCCNC(=O)CO)([2H])[2H])([2H])[2H])[2H].C(=O)(C(=O)O)O |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Roxatidine-d10 Hemioxalate in Advancing Bioanalytical Research: A Technical Guide

This guide provides an in-depth exploration of Roxatidine-d10 Hemioxalate, focusing on its critical application in scientific research, particularly within the domain of drug metabolism and pharmacokinetics (DMPK). Designed for researchers, scientists, and drug development professionals, this document elucidates the scientific principles and practical methodologies underpinning the use of isotopically labeled compounds for precise and reliable bioanalysis.

Introduction: Understanding Roxatidine and the Imperative for Precision

Roxatidine, the active metabolite of the prodrug Roxatidine Acetate, is a potent and specific histamine H₂ receptor antagonist.[1] Clinically, it is employed for the treatment of gastric and duodenal ulcers, as well as other conditions related to excessive gastric acid secretion, such as gastroesophageal reflux disease.[2][3] Its mechanism of action involves competitively blocking histamine H₂ receptors on gastric parietal cells, thereby inhibiting gastric acid production.[1]

Pharmacokinetic studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs like Roxatidine. These studies require highly accurate and sensitive analytical methods to quantify the drug's concentration in complex biological matrices, such as human plasma.[4] The integrity of this data is paramount, as it informs dosing regimens, safety profiles, and regulatory submissions. To achieve the necessary level of precision and accuracy, stable isotope-labeled internal standards have become the gold standard in quantitative bioanalysis by mass spectrometry.

The Scientific Rationale for Isotopic Labeling

Roxatidine-d10 Hemioxalate is a deuterated analog of Roxatidine. In this molecule, ten hydrogen atoms have been replaced with their heavier, stable isotope, deuterium. This subtle modification is the key to its utility in research.

The Principle of the Ideal Internal Standard

In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound of known concentration added to samples. Its purpose is to correct for variations that can occur during sample processing and analysis. An ideal IS should behave identically to the analyte of interest (in this case, Roxatidine) throughout the entire analytical workflow—from extraction and chromatography to ionization in the mass spectrometer.

Stable isotope-labeled standards like Roxatidine-d10 are considered the most effective internal standards for several reasons:

-

Physicochemical Similarity : Being chemically identical to the analyte, they exhibit the same extraction recovery, chromatographic retention time, and ionization response.[5]

-

Correction for Matrix Effects : Biological samples contain numerous endogenous components that can enhance or suppress the ionization of the analyte, a phenomenon known as the "matrix effect." Because the deuterated standard co-elutes and is affected by the matrix in the same way as the non-labeled analyte, it provides a reliable basis for correction.

-

Mass-Based Differentiation : The key difference is its mass. The deuterium atoms increase the molecular weight of Roxatidine-d10, allowing it to be distinguished from the native Roxatidine by the mass spectrometer. This mass difference is large enough to prevent isotopic overlap but does not significantly alter the molecule's chemical behavior.

The diagram below illustrates the logical relationship between the analyte, the internal standard, and the analytical process, highlighting how the IS corrects for variability.

Caption: Logic of using a stable isotope-labeled internal standard.

Core Application: Quantitative Bioanalysis via LC-MS/MS

The primary use of Roxatidine-d10 Hemioxalate is as an internal standard for the accurate quantification of Roxatidine in biological fluids during pharmacokinetic studies. The following protocol is a synthesized, representative methodology based on established and validated bioanalytical methods for Roxatidine.[4][6]

Materials and Reagents

| Material/Reagent | Specification |

| Roxatidine Reference Standard | >99.5% purity |

| Roxatidine-d10 Hemioxalate (IS) | Isotopic purity ≥98% |

| Human Plasma (with Anticoagulant) | Drug-free, sourced from a certified biobank |

| Acetonitrile | HPLC or LC-MS grade |

| Methanol | HPLC or LC-MS grade |

| tert-Butyl methyl ether | HPLC grade |

| Ammonium Formate / Formic Acid | LC-MS grade |

| Water | Ultrapure (e.g., Milli-Q) |

Experimental Workflow: From Plasma to Data

The overall workflow involves spiking the plasma sample with the internal standard, extracting both compounds, separating them chromatographically, and detecting them via mass spectrometry.

Caption: Bioanalytical workflow for Roxatidine quantification.

Detailed Step-by-Step Protocol

1. Preparation of Stock and Working Solutions:

-

Roxatidine Stock (1 mg/mL): Accurately weigh and dissolve Roxatidine in methanol.

-

IS Stock (1 mg/mL): Accurately weigh and dissolve Roxatidine-d10 Hemioxalate in methanol.

-

Working Solutions: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare calibration curve standards and quality control (QC) samples.

2. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 100 µL of human plasma (blank, standard, or unknown sample) into a microcentrifuge tube.

-

Add 10 µL of the IS working solution (e.g., at a concentration of 500 ng/mL) to all samples except the blank.

-

Vortex briefly for 10 seconds.

-

Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to raise the pH and ensure Roxatidine is in its non-ionized form, which enhances extraction into an organic solvent.

-

Add 600 µL of tert-butyl methyl ether.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for injection.

3. LC-MS/MS Instrumentation and Conditions:

-

The following parameters provide a robust starting point for method development.

| Parameter | Condition | Rationale |

| HPLC System | Agilent 1200 or equivalent | Provides stable and reproducible gradients. |

| Column | C8, 2.1 x 50 mm, 3.5 µm | A C8 column offers good retention for moderately polar compounds like Roxatidine.[4] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion electrospray. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Injection Volume | 5 µL | Balances sensitivity and peak shape. |

| Column Temp. | 40°C | Ensures reproducible retention times. |

| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold, and re-equilibrate. | A gradient is used to elute the analyte efficiently while cleaning the column. |

| Mass Spectrometer | Triple Quadrupole (e.g., Sciex API 4000) | Required for quantitative MRM/SRM analysis. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Roxatidine contains basic nitrogen atoms that are readily protonated. |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |

4. Mass Spectrometry Parameters (MRM Transitions):

-

The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |

| Roxatidine | 307.3 | To be determined empirically | The precursor ion corresponds to the protonated molecule [M+H]⁺.[4] The product ion is a characteristic fragment. |

| Roxatidine-d10 (IS) | 317.4 | To be determined empirically | The precursor ion is [M+10+H]⁺, reflecting the 10 deuterium atoms. The product ion should be selected to be analogous to the Roxatidine fragment. |

Causality Note: The selection of product ions is a critical step in method development. It is performed by infusing a pure solution of the standard into the mass spectrometer and performing a product ion scan on the precursor mass. The most stable and intense fragment ion is chosen for quantification to maximize sensitivity and specificity.

Method Validation and Data Interpretation

A bioanalytical method must be rigorously validated to ensure its reliability, following guidelines from regulatory bodies like the FDA or EMA.[6]

Key Validation Parameters:

| Parameter | Acceptance Criteria (Typical) | Purpose |

| Linearity | Correlation coefficient (r²) > 0.99 | Demonstrates a proportional response of the instrument to changes in analyte concentration. |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Measures how close the measured concentration is to the true concentration. |

| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | Measures the reproducibility of the results (both within a single run and between different runs). |

| Recovery | Consistent and reproducible | Measures the efficiency of the extraction process. |

| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Defines the sensitivity of the assay. A typical LLOQ for Roxatidine is 2-5 ng/mL.[4][6] |

| Stability | Analyte is stable under various storage and processing conditions. | Ensures that the analyte does not degrade during the sample's lifecycle. |

Data Interpretation: The concentration of Roxatidine in an unknown sample is calculated by determining the peak area ratio of the analyte to the internal standard (Roxatidine / Roxatidine-d10). This ratio is then plotted against the known concentrations of the calibration standards to generate a linear regression curve. The concentration of the unknown sample is then interpolated from this curve. The use of the d10-labeled standard ensures that any sample-to-sample variability in extraction efficiency or instrument response is nullified, leading to highly trustworthy and robust results.

Conclusion

Roxatidine-d10 Hemioxalate is an indispensable tool for modern bioanalytical research. Its role as a stable isotope-labeled internal standard is central to developing robust, accurate, and precise LC-MS/MS methods for the quantification of Roxatidine in biological matrices. By mimicking the analyte's behavior while being distinguishable by mass, it allows researchers to correct for analytical variability, thereby ensuring the highest level of data integrity in critical pharmacokinetic and drug development studies. The methodologies described herein provide a framework for the successful application of this key research compound.

References

-

Jeong, E. H., et al. (2007). Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study. Rapid Communications in Mass Spectrometry, 21(5), 329-335. Available at: [Link]

-

Hsiong, C. H., et al. (2005). A rapid and sensitive HPLC method for determination of roxatidine in human plasma. Journal of Food and Drug Analysis, 13(4), 338-343. Available at: [Link]

-

Murdoch, D., & McTavish, D. (1991). Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders. Drugs, 42(2), 240-260. Available at: [Link]

-

Simon, B., et al. (1990). Safety and efficacy of roxatidine acetate. Evidence from pharmacodynamic and clinical trials. Scandinavian Journal of Gastroenterology. Supplement, 178, 48-57. Available at: [Link]

-

Pharmaffiliates. Roxatidine Acetate-impurities. Available at: [Link]

Sources

- 1. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of roxatidine acetate. Evidence from pharmacodynamic and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jfda-online.com [jfda-online.com]

Topic: Synthesis and Isotopic Purity of Deuterated Roxatidine Standards

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of deuterated roxatidine, a critical internal standard for bioanalytical and pharmacokinetic studies. Roxatidine acetate is a histamine H₂ receptor antagonist used in the treatment of gastric ulcers.[1] Its deuterated analogue serves as an ideal internal standard in quantitative mass spectrometry assays due to its chemical identity and distinct mass, ensuring analytical accuracy.[2][3] This document details a robust synthetic route for preparing a deuterated roxatidine standard (d₂-Roxatidine) and outlines the orthogonal analytical methodologies—namely high-resolution mass spectrometry (HRMS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy—required to validate its chemical and isotopic purity. The protocols and rationale described herein are designed to provide researchers with a field-proven framework for producing and qualifying high-purity deuterated standards essential for drug development and regulatory submission.

The Imperative for Deuterated Standards in Roxatidine Bioanalysis

Roxatidine acetate is a prodrug that is rapidly converted to its active metabolite, roxatidine, upon oral administration.[4][5] To accurately quantify its concentration in complex biological matrices such as plasma or serum, stable isotope-labeled internal standards are indispensable. Deuterated standards are the preferred choice as they exhibit nearly identical chromatographic retention times and ionization efficiencies to the analyte but are easily distinguished by their higher mass.[6] This co-elution behavior is critical for correcting for variability during sample preparation and analysis, including matrix effects and ion suppression, thereby dramatically improving the precision and accuracy of liquid chromatography-mass spectrometry (LC-MS) assays.[3][7]

The synthesis of a deuterated standard is not merely about incorporating deuterium; it is a meticulous process that demands precise control over the location of the deuterium labels and a rigorous assessment of the final product's isotopic enrichment.[8] The presence of unlabeled (d₀) or insufficiently labeled species can compromise the integrity of quantitative data. Therefore, a self-validating workflow, combining a robust synthesis with orthogonal analytical verification, is paramount.

Strategic Synthesis of Deuterated Roxatidine (d₂-Roxatidine)

Rationale for the Synthetic Route and Deuteration Site

Several synthetic routes for roxatidine acetate have been published.[1][9][10] A common and efficient strategy involves the reductive amination of 3-hydroxybenzaldehyde with piperidine to form the key intermediate, 3-(1-piperidinylmethyl)phenol.[1][10] This specific step presents an ideal opportunity for deuterium incorporation.

By substituting the standard reducing agent, sodium borohydride (NaBH₄), with its deuterated counterpart, sodium borodeuteride (NaBD₄), two deuterium atoms can be selectively introduced at the benzylic position connecting the phenyl and piperidinyl moieties.[11] This choice is guided by several strategic considerations:

-

Chemical Stability: The C-D bonds at the benzylic position are highly stable and not susceptible to back-exchange under typical physiological or analytical conditions.

-

Synthetic Efficiency: The use of NaBD₄ is a cost-effective and straightforward modification to a well-established synthetic step, avoiding the need for complex, custom-synthesized deuterated building blocks.[12]

-

Mass Shift: The introduction of two deuterium atoms provides a +2 Da mass shift, which is sufficient for clear resolution from the unlabeled analyte in most mass spectrometers.

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for d₂-Roxatidine Acetate HCl.

Detailed Experimental Protocol: Synthesis of d₂-Roxatidine Acetate HCl

This protocol is adapted from established methods for roxatidine synthesis.[10]

Step 1: Synthesis of 3-(1-Piperidinyl[d₂]methyl)phenol

-

In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 eq) and piperidine (1.2 eq) in methanol under an inert atmosphere (N₂).

-

Stir the solution at room temperature for 30 minutes to facilitate iminium ion formation.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add sodium borodeuteride (NaBD₄, 1.1 eq) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of 1M HCl until the pH is ~2.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Adjust the pH of the aqueous residue to ~9 with aqueous ammonia, resulting in the precipitation of a white solid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the deuterated intermediate.

Step 2: Synthesis of 3-(Piperidinyl[d₂]methyl)-phenoxypropylamine

-

To a solution of 3-(1-Piperidinyl[d₂]methyl)phenol (1.0 eq) in a mixture of DMSO and toluene, add powdered NaOH (1.5 eq).

-

Heat the mixture to 110°C and reflux with a Dean-Stark trap to remove water.

-

After azeotropic distillation is complete, add 3-chloropropylamine hydrochloride (1.2 eq) and continue refluxing for 4 hours.

-

Cool the reaction to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product via column chromatography (Silica gel, gradient elution with Dichloromethane/Methanol/Triethylamine) to obtain the desired amine.

Step 3 & 4: Synthesis of d₂-Roxatidine Acetate HCl

-

Dissolve the purified amine from Step 2 (1.0 eq) and triethylamine (1.5 eq) in toluene and cool to 0°C.

-

Slowly add a solution of acetoxyacetyl chloride (1.1 eq) in toluene dropwise.

-

Stir the reaction at 0°C for 1 hour, then at room temperature for 3 hours.

-

Filter the mixture to remove triethylamine hydrochloride salt.

-

Concentrate the filtrate to obtain crude d₂-Roxatidine acetate as an oil.

-

Dissolve the crude oil in a minimal amount of absolute ethanol. Add acetone until the solution becomes slightly turbid.

-

Bubble dry HCl gas through the solution until the pH reaches ~5. A white solid will precipitate.

-

Filter the solid, wash with cold acetone, and dry under vacuum to yield the final product, d₂-Roxatidine Acetate HCl.

Orthogonal Purity Analysis: A Self-Validating System

Characterizing a deuterated standard requires a two-pronged approach: confirming its chemical purity and quantifying its isotopic purity. Relying on a single analytical technique is insufficient; an orthogonal approach using multiple, independent methods provides a trustworthy and comprehensive assessment.[13][14]

Caption: Orthogonal analytical workflow for purity validation.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

The first step is to confirm the chemical purity of the synthesized standard, ensuring that any impurities are from the synthesis itself and not related to isotopic variants. A standard reversed-phase HPLC method with UV detection is suitable for this purpose.[15]

Protocol: HPLC-UV Purity Analysis

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.[15]

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 277 nm.[5]

-

Quantification: Purity is determined by area percent calculation, assuming all impurities have a similar response factor.

Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

HRMS is the cornerstone for determining isotopic purity. It provides the distribution of different isotopologues (d₀, d₁, d₂, etc.) by resolving their distinct mass-to-charge ratios.[16][17]

Protocol: LC-HRMS Isotopic Distribution Analysis

-

Sample Preparation: Prepare a solution of the d₂-Roxatidine standard at approximately 1 µg/mL in 50:50 water:acetonitrile.

-

Chromatography: Use a rapid LC method to separate the analyte from any background ions.

-

Mass Spectrometry: Analyze the sample on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) in positive electrospray ionization (ESI+) mode.

-

Data Acquisition: Acquire full scan data over a narrow mass range centered on the [M+H]⁺ ion of roxatidine (e.g., m/z 348-353).

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]⁺ ions of the d₀, d₁, and d₂ species.

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each species relative to the total area of all isotopologues. This gives the species abundance.[8]

-

Correction: For high accuracy, the raw abundances must be corrected for the natural isotopic contribution of ¹³C, ¹⁵N, etc., from the d₀ and d₁ species that contribute to the d₁ and d₂ signals, respectively.[18][19]

-

Site-Specific Purity by Quantitative ¹H NMR (qNMR)

While HRMS provides the overall isotopic distribution, it does not confirm the location of the deuterium labels. qNMR serves as the orthogonal method to verify the site of deuteration and provide a highly accurate measure of isotopic enrichment at that specific position.[20][21] The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[22]

For d₂-Roxatidine, we measure the small residual proton signal at the benzylic C-H position and compare its integral to that of a stable, non-deuterated proton signal within the molecule (e.g., the aromatic protons or protons on the propyl chain).

Protocol: ¹H qNMR Isotopic Purity Analysis

-

Sample Preparation: Accurately weigh ~15 mg of the d₂-Roxatidine standard and dissolve it in a deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (≥400 MHz). Ensure a long relaxation delay (e.g., 5x T₁) to allow for full magnetization recovery, which is critical for accurate integration.

-

Data Processing: Carefully phase and baseline correct the spectrum.

-

Integration and Calculation:

-

Integrate a well-resolved, non-deuterated reference peak (e.g., an aromatic proton, integral set to 1.00 H).

-

Integrate the residual proton signal at the benzylic position (~4.2 ppm). This integral will be very small.

-

The expected integral for this position if it were 100% ¹H is 2.00 H.

-

The % Deuteration at the target site is calculated as: % Deuteration = (1 - (Integral_residual / Integral_reference_expected)) * 100

-

Data Summary and Interpretation

The data from all three analytical methods should be consolidated to provide a complete purity profile for the deuterated standard.

| Parameter | Method | Typical Specification | Purpose |

| Chemical Purity | HPLC-UV | > 98.0% | Ensures the absence of non-isotopic chemical impurities.[5] |

| Isotopic Distribution | LC-HRMS | d₂ > 95% | Determines the relative abundance of each isotopologue (d₀, d₁, d₂).[8] |

| d₀ < 0.5% | |||

| Site-Specific Deuteration | ¹H qNMR | > 99.0% D | Confirms the location and quantifies the level of deuteration at the target site.[21] |

Interpretation: A high-quality d₂-Roxatidine standard would exhibit high chemical purity by HPLC, a dominant d₂ peak in the mass spectrum, and a near-complete absence of the corresponding proton signal in the ¹H NMR spectrum. The combination of these results provides a high degree of confidence in the standard's identity and purity, rendering it suitable for demanding quantitative bioanalytical applications.

References

- WO2017045648A1 - Preparation method for deuterated compound - Google P

- CN113135874A - Synthetic method of roxatidine acetate - Google P

-

New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model - Frontiers. (URL: [Link])

- CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google P

- CN1986535A - Synthesis process of roxatidine acetate hydrochloride - Google P

-

Deuterated Internal Standard: Significance and symbolism - Validated Articles. (URL: [Link])

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing). (URL: [Link])

-

Roxatidine acetate - Wikipedia. (URL: [Link])

-

Structural requirements for roxatidine in the stimulant effect of rat gastric mucin synthesis and the participation of nitric oxide in this mechanism - PubMed. (URL: [Link])

-

A Histamine H2 Receptor Antagonist, Roxatidine, Stimulates Mucus Secretion and Synthesis by Cultured Rabbit Gastric Mucosal Cells - ResearchGate. (URL: [Link])

-

A histamine H2 receptor antagonist, roxatidine, stimulates mucus secretion and synthesis by cultured rabbit gastric mucosal cells - PubMed. (URL: [Link])

-

Isotopic analysis by nuclear magnetic resonance - Wikipedia. (URL: [Link])

-

Advances in Chemical Purity Assignment | qNMR Workshop - YouTube. (URL: [Link])

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - ResolveMass Laboratories Inc. (URL: [Link])

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS - Almac. (URL: [Link])

-

A rapid and sensitive HPLC method for determination of roxatidine in human plasma - Journal of Food and Drug Analysis. (URL: [Link])

-

Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (URL: [Link])

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API - Concerto Biosciences. (URL: [Link])

-

Isotopic Purity Using LC-MS - ResolveMass Laboratories Inc. (URL: [Link])

-

Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry - ResearchGate. (URL: [Link])

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES - International Journal of Pharmaceutical Sciences and Research. (URL: [Link])

-

Determination of Isotopic Purity by Accurate Mass LC/MS - ResearchGate. (URL: [Link])

-

Structural requirements for roxatidine in the stimulant effect of rat gastric mucin synthesis and the participation of nitric oxide in this mechanism - PMC - NIH. (URL: [Link])

-

Deuterium in drug discovery: progress, opportunities and challenges - PMC - NIH. (URL: [Link])

-

Isotope-ratio mass spectrometry - Wikipedia. (URL: [Link])

-

How to calculate isotope purity of firmaldehyde-d2 using NMR spectroscopy? - ResearchGate. (URL: [Link])

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. (URL: [Link])

-

Total synthesis of deuterated drugs a Synthesis of d2-Prothionamide... - ResearchGate. (URL: [Link])

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed. (URL: [Link])

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (URL: [Link])

Sources

- 1. Roxatidine acetate - Wikipedia [en.wikipedia.org]

- 2. wisdomlib.org [wisdomlib.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Frontiers | New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model [frontiersin.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. texilajournal.com [texilajournal.com]

- 8. isotope.com [isotope.com]

- 9. CN113135874A - Synthetic method of roxatidine acetate - Google Patents [patents.google.com]

- 10. CN1986535A - Synthesis process of roxatidine acetate hydrochloride - Google Patents [patents.google.com]

- 11. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. jfda-online.com [jfda-online.com]

- 16. almacgroup.com [almacgroup.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. researchgate.net [researchgate.net]

- 19. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. resolvemass.ca [resolvemass.ca]

Technical Guide: Deuterated Standards vs. Structural Analogs in Quantitative Bioanalysis

Executive Summary

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the selection of an Internal Standard (IS) is the single most critical variable determining assay robustness. While structural analogs offer a cost-effective entry point, they frequently fail to correct for the non-linear ionization variations inherent to electrospray ionization (ESI).

This guide delineates the mechanistic advantages of Stable Isotope Labeled (SIL) standards—specifically deuterated forms—over structural analogs. It further provides a technical deep-dive into the "Deuterium Isotope Effect," a chromatographic phenomenon that can compromise assay accuracy if ignored, and offers a validated protocol for selecting the correct IS for regulated bioanalysis (FDA M10/ICH M10 compliance).

The Bioanalytical Challenge: Matrix Effects & Ionization[1][2][3][4]

To understand the superiority of deuterated standards, one must first understand the enemy: Matrix Effects (ME) .

In ESI, analytes must compete for charge on the surface of evaporating droplets. Co-eluting matrix components (phospholipids, salts, endogenous proteins) can "steal" charge, leading to Ion Suppression (signal loss) or Ion Enhancement (signal gain).[1]

-

The Problem: Matrix effects are variable between patient samples.

-

The Requirement: An IS must experience the exact same suppression event as the analyte to mathematically correct for it.

Visualization: The Mechanism of Ion Suppression

The following diagram illustrates how co-eluting matrix components interfere with analyte ionization, and how an IS must co-elute to track this interference.

Figure 1: Mechanism of Ion Suppression.[1] Note how the Deuterated IS enters the source simultaneously with the analyte, while the Analog IS may elute outside the suppression window.

Structural Analogs: The "Good Enough" Trap

A structural analog is a compound chemically similar to the analyte (e.g., replacing a chlorine with a bromine, or extending an alkyl chain) but not isotopically labeled.

Performance Profile

| Feature | Behavior | Consequence |

| Retention Time (RT) | Different from analyte. | The IS elutes in a different matrix window. It cannot correct for ion suppression occurring at the analyte's RT. |

| Extraction Recovery | Variable. Solubility differs. | If extraction efficiency drops for the analyte but not the analog, quantification fails. |

| Cost | Low. | Attractive for early discovery, but expensive in the long run due to failed validation runs. |

Verdict: Analogs are suitable only when SIL standards are impossible to synthesize or for non-regulated, "quick-look" discovery screens.

The Gold Standard: Deuterated (SIL) Standards

Deuterated standards replace specific hydrogen atoms (

Mechanistic Advantages

-

Correction of Matrix Effects: Because the SIL-IS is chemically nearly identical, it co-elutes with the analyte. If the analyte signal is suppressed by 50% due to a phospholipid, the SIL-IS signal is also suppressed by 50%. The ratio remains constant.

-

Correction of Recovery Losses: Any loss during liquid-liquid extraction (LLE) or solid-phase extraction (SPE) affects both equally.

-

Carrier Effect: In trace analysis (low pg/mL), analytes can adsorb to glass or plastic surfaces. A SIL-IS, added at a higher concentration, occupies these active sites, acting as a "carrier" to improve analyte recovery [1].

Technical Deep Dive: The Deuterium Isotope Effect

As a Senior Scientist, it is critical to acknowledge that deuterated standards are not "perfect." You must account for the Deuterium Isotope Effect .[2][3]

The Phenomenon

The C-D bond is shorter and more stable than the C-H bond. This results in a slightly smaller molar volume and lower lipophilicity for the deuterated molecule.

-

Chromatographic Consequence: In Reverse Phase LC (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts [2].[4]

-

The Risk: If the RT shift is significant (e.g., >0.1 min) and the peak is narrow, the IS may partially separate from the analyte. If a matrix suppression zone is sharp, the IS might "escape" the suppression that the analyte suffers, ruining the correction.

Mitigation Strategies

-

Use

or -

Minimize D-Label Count: A

or -

Broaden the Peak: Slight separation is less risky if the chromatographic peaks are wider than the suppression event.

Experimental Protocol: IS Validation Workflow

This protocol is designed to validate the suitability of a Deuterated IS versus an Analog, compliant with FDA M10 guidelines [3].

Phase 1: The "Post-Column Infusion" Test (Matrix Effect Mapping)

Objective: Visualize where suppression occurs relative to your IS.

-

Setup: Infuse the Analyte (constant flow) into the MS source via a T-junction.

-

Injection: Inject a blank extracted biological matrix (plasma/urine) via the LC column.

-

Observation: Monitor the baseline of the infused analyte.[5] Drops or spikes indicate matrix effects.

-

Overlay: Inject your IS. Pass Criteria: The IS peak must fall exactly within the same suppression/enhancement profile as the analyte.

Phase 2: The "Recovery & Matrix Factor" Experiment

Objective: Quantify the correction efficiency.

Prepare three sets of samples (n=6 each) at Low and High QC levels:

-

Set A (Neat): Analyte + IS in mobile phase.

-

Set B (Post-Extraction Spike): Extract blank matrix, then spike Analyte + IS.

-

Set C (Pre-Extraction Spike): Spike matrix with Analyte + IS, then extract.

Calculations:

-

Matrix Factor (MF): Peak Area (Set B) / Peak Area (Set A).

-

IS Normalized MF: (Analyte MF) / (IS MF).

-

Requirement: The IS Normalized MF should be close to 1.0 (or 100%) with CV < 15%. If the Analog IS gives a normalized MF of 1.5, it is failing to correct for suppression.

-

Decision Matrix: Selection Logic

Use this logic flow to select the appropriate standard for your assay.

Figure 2: Decision Matrix for Internal Standard Selection.

Summary of Data Comparison

| Parameter | Structural Analog | Deuterated ( | Carbon-13 ( |

| Matrix Effect Correction | Poor (Different RT) | Excellent (Co-elutes) | Perfect (Co-elutes) |

| Extraction Recovery | Variable | Identical to Analyte | Identical to Analyte |

| RT Shift Risk | N/A (Intentional Separation) | Moderate (Isotope Effect) | None |

| Cost | $ | ||

| Regulatory Risk | High | Low | Lowest |

References

-

Wang, S., et al. (2007). Journal of Chromatography B. "The use of stable isotope labeled internal standards in quantitative LC-MS/MS." (Discusses carrier effects and adsorption).

-

Ioffe, V., & Zigman, S. (2011). BioForum. "Chromatographic Isotope Effect: Retention Time Changes for Polydeuterated Laquinimod." (Detailed analysis of D-isotope RT shifts).

-

FDA. (2022).[6] "M10 Bioanalytical Method Validation and Study Sample Analysis." (Regulatory requirements for IS suitability).[7][8][9][10]

-

Matuszewski, B. K., et al. (2003). Analytical Chemistry. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." (The standard protocol for Matrix Factor calculations).

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chromatographic Isotope Effect: Retention Time Changes for Polydeuterated Laquinimod in Reverse Phase HPLC [bioforumconf.com]

- 5. reddit.com [reddit.com]

- 6. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. database.ich.org [database.ich.org]

- 9. fda.gov [fda.gov]

- 10. youtube.com [youtube.com]

Technical Guide: Sourcing and Application of Roxatidine-d10 Hemioxalate in Bioanalysis

Executive Summary

Roxatidine-d10 Hemioxalate (CAS: 2832423-41-1 for the labeled salt form) is the critical stable isotope-labeled internal standard (SIL-IS) required for the precise quantification of Roxatidine—the active metabolite of the H2-receptor antagonist Roxatidine Acetate.[1]

In high-throughput drug metabolism and pharmacokinetics (DMPK) studies, the use of a d10-labeled analog is superior to structural analogs (e.g., ranitidine) or lower-mass isotopes (d3/d4) because it provides a +10 Da mass shift. This shift effectively eliminates signal interference ("crosstalk") from the native analyte's isotopic envelope while maintaining identical chromatographic retention behavior to correct for matrix effects.

This guide details the technical criteria for selecting a supplier, the chemical rationale behind the "Hemioxalate" salt form, and a validated workflow for its application in LC-MS/MS bioanalysis.

Part 1: Technical Specifications & Sourcing Strategy

The "Supplier" for research-grade isotopes is not merely a vendor but a partner in data integrity. When sourcing Roxatidine-d10 Hemioxalate, the Certificate of Analysis (CoA) must be audited against the following three critical parameters to ensure experimental validity.

Isotopic Purity and Position

-

Requirement:

Deuterated forms ( -

Scientific Rationale: The primary risk in using an internal standard is the contribution of non-labeled drug (

) from the standard itself, which artificially inflates the analyte signal in blank samples (carryover effect). -

Structural Integrity: The 10 deuterium atoms are typically located on the piperidine ring (2,2,3,3,4,4,5,5,6,6-d10).

-

Why here? These positions are chemically stable and non-exchangeable. Deuterium on amide nitrogens or hydroxyl groups would exchange with the mobile phase (

), causing the mass shift to disappear during chromatography.

-

Chemical Purity and Salt Stoichiometry

-

Requirement:

Chemical Purity. -

Salt Form: Hemioxalate (

).[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Stoichiometry Impact: The hemioxalate form is a crystalline solid, offering superior stability compared to the free base (which can be an oil or hygroscopic solid).

Qualified Suppliers

While many catalogs list this compound, the following manufacturers are recognized for providing verifiable CoAs with specific isotopic distribution data:

-

Toronto Research Chemicals (TRC): Cat# R700862 (Often the primary source for specific metabolites).

-

TLC Pharmaceutical Standards: Cat# R-402.

-

Cayman Chemical: Item No. 2832423-41-1.

-

Cymit Quimica / Merck: Often distribute for the above primary synthesizers.

Visualization: Supplier Qualification Decision Tree

Figure 1: Decision logic for qualifying a reference standard supplier to ensure bioanalytical reliability.

Part 2: Bioanalytical Methodology (LC-MS/MS)

Once the material is sourced, it must be applied correctly. The following protocol is a field-proven workflow for quantifying Roxatidine in human plasma using the d10-Hemioxalate standard.

Mass Spectrometry Parameters (MRM)

Roxatidine ionizes efficiently in Positive Electrospray Ionization (+ESI).

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Dwell Time (ms) |

| Roxatidine (Native) | 307.2 | 176.1 | 30 | 25 | 100 |

| Roxatidine-d10 (IS) | 317.2 | 186.1 | 30 | 25 | 100 |

Note: The transition

Sample Preparation (Protein Precipitation)

This method is preferred over SPE for Roxatidine due to its high recovery (>90%) and simplicity.

-

Aliquot: Transfer

of plasma/serum into a 96-well plate. -

IS Spike: Add

of Roxatidine-d10 Working Solution ( -

Precipitation: Add

of Acetonitrile (ACN) containing 0.1% Formic Acid. -

Agitation: Vortex for 2 minutes at 1500 rpm.

-

Separation: Centrifuge at

for 10 minutes at -

Transfer: Inject

of the supernatant directly onto the LC-MS/MS.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex),

. -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate:

. -

Gradient:

-

0.0 - 0.5 min: 10% B (Isocratic hold)

-

0.5 - 3.0 min: 10%

90% B (Linear ramp) -

3.0 - 4.0 min: 90% B (Wash)

-

4.0 - 4.1 min: 90%

10% B (Re-equilibration)

-

Visualization: The Bioanalytical Workflow

Figure 2: Step-by-step workflow from sample preparation to data acquisition.

Part 3: Handling and Stability

Storage Protocols

-

Powder: Store at

under desiccated conditions. The hemioxalate salt is stable for -

Stock Solution (1 mg/mL): Dissolve in DMSO or Methanol. Stable at

for 6 months. -

Working Solution: Avoid storing aqueous dilutions for

hours due to potential ester hydrolysis (though Roxatidine is a metabolite, it contains an amide linkage susceptible to degradation at extreme pH).

The Deuterium Isotope Effect

Researchers must be aware that deuterated compounds are slightly less lipophilic than their native counterparts.

-

Observation: Roxatidine-d10 may elute slightly earlier (0.05 - 0.1 min) than native Roxatidine on high-efficiency C18 columns.

-

Mitigation: Ensure the integration window in your software (e.g., Analyst, MassLynx) is wide enough to capture both peaks, or use relative retention time (RRT) settings.

References

-

Lee, J., et al. (2007). "Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study." Rapid Communications in Mass Spectrometry, 21(2), 235-240. Retrieved from [Link]

-

ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Principles and Selection. Retrieved from [Link]

Sources

Technical Guide: Mass Shift Dynamics in Deuterated Compounds for MS Analysis

Topic: Understanding Mass Shift in Deuterated Compounds for MS Analysis Content Type: Technical Whitepaper / In-Depth Guide Audience: Researchers, Bioanalytical Scientists, DMPK Professionals

Abstract

The strategic incorporation of deuterium (

Theoretical Foundation: The Physics of the Mass Shift

The utility of deuterated compounds rests on the mass disparity between the proton (

1.1 Exact Mass Differential

The neutron added to the nucleus of deuterium significantly alters the atomic mass defect.

| Isotope | Symbol | Exact Mass (Da) | Mass Defect (mDa) |

| Protium | 1.007825 | +7.825 | |

| Deuterium | 2.014102 | +14.102 | |

| Difference | 1.006277 | +6.277 |

Implication for HRMS:

For a molecule with

-

Example: A

-labeled analog shifts by

1.2 Isotopic Purity & Binomial Distribution

Deuterated compounds are rarely 100% pure. The isotopic distribution follows a binomial expansion

-

Critical Risk: Residual

(unlabeled) species in the internal standard can cause false positives in the analyte channel. -

Mitigation: The "Cross-Signal Check" protocol (detailed in Section 4).

Chromatographic Behavior: The Deuterium Isotope Effect

Contrary to the assumption that isotopologues co-elute perfectly, deuterium labeling induces a phenomenon known as the Chromatographic Deuterium Effect (CDE) .

2.1 Mechanism of Retention Time Shift

The C-D bond is shorter (approx. 0.005 Å) and vibrates at a lower frequency than the C-H bond due to the greater reduced mass of the C-D system. This results in:

-

Reduced Molar Volume: The deuterated molecule is slightly more compact.

-

Lower Lipophilicity: The C-D bond is less polarizable, reducing van der Waals interactions with the C18 stationary phase.

Result: Deuterated isotopologues typically elute earlier than their protium counterparts in Reversed-Phase LC (RPLC).

-

Magnitude: The shift increases with the number of deuterium atoms (

). A -

Resolution: While usually negligible in low-resolution HPLC, UHPLC systems with sharp peaks may resolve the IS from the analyte, complicating integration windows in software like Skyline or Analyst.

Structural Elucidation: Fragmentation Dynamics

Deuterium labeling is a powerful tool for mapping fragmentation pathways. By observing which fragments retain the mass shift, researchers can pinpoint the location of specific functional groups.

3.1 The McLafferty Rearrangement

The classic McLafferty rearrangement involves the transfer of a

Diagram 1: McLafferty Rearrangement Mechanism (H vs. D)

Caption: Comparative fragmentation pathway showing the +1 Da mass shift in the product ion when the transferred gamma-hydrogen is replaced by deuterium.

Protocol: Validating a Deuterated Internal Standard (SIL-IS)

To ensure data integrity (E-E-A-T), a deuterated internal standard must be validated before use in quantitative bioanalysis. This protocol prevents common pitfalls like "cross-talk" (signal contribution).

Workflow Diagram: SIL-IS Validation

Caption: Step-by-step decision tree for qualifying a Stable Isotope Labeled Internal Standard (SIL-IS) for regulated bioanalysis.

Detailed Protocol Steps

-

Preparation: Dissolve the deuterated standard to the target working concentration (typically 50–100% of the analyte's geometric mean concentration).

-

Step 1: Isotopic Purity Scan (Q1 MS):

-

Perform a full scan in Q1.

-

Success Criteria: The

(unlabeled) peak intensity must be negligible. If the

-

-

Step 2: Cross-Signal Check A (IS Interference):

-

Inject a "Zero" sample (Matrix + IS only).

-

Monitor the Analyte transition channel.

-

Requirement: Signal must be

of the analyte's LLOQ response (FDA M10 Guidance).

-

-

Step 3: Cross-Signal Check B (Analyte Interference):

-

Inject a ULOQ (Upper Limit of Quantification) sample without IS.

-

Monitor the IS transition channel.

-

Requirement: Signal must be

of the average IS response. This checks if the analyte's natural isotopes (e.g.,

-

-

Step 4: Chromatographic Co-elution:

-

Overlay chromatograms of Analyte and IS.

-

Acceptance: A slight RT shift (0.05–0.2 min) is acceptable. If the shift is too large (>0.5 min), matrix effects may not be compensated accurately. Consider a

C or

-

Summary Data Table: Mass & Abundance

| Parameter | Protium ( | Deuterium ( | Impact on Analysis |

| Atomic Mass | 1.007825 Da | 2.014102 Da | Basis for MS separation. |

| Natural Abundance | 99.9885% | 0.0115% | Determines background noise in "blank" samples. |

| Bond Length (C-X) | ~1.09 Å | ~1.085 Å | Shorter C-D bond = Earlier elution in RPLC. |

| Vibrational Freq. | ~2900 cm | ~2100 cm | Higher bond stability (Kinetic Isotope Effect). |

References

-

FDA. (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

-

Iyer, S. S., et al. (2004).[6] Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations. Journal of Chromatographic Science. [Link]

-

Urey, H. C., et al. (1932). A Hydrogen Isotope of Mass 2.[2][7][8][9] Physical Review. [Link]

-

MacCoss Lab. (2021). Retention Time shifts using deuterated internal standards. Skyline Software Documentation. [Link]

-

Chemistry LibreTexts. (2022). Fragmentation Patterns in Mass Spectrometry: McLafferty Rearrangement. [Link]

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Deuterium - Wikipedia [en.wikipedia.org]

- 3. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 8. Isotope Distribution Calculator, Mass Spec Plotter, Isotope Abundance Graphs [sisweb.com]

- 9. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: High-Precision Bioanalysis of Roxatidine Using Roxatidine-d10 Hemioxalate as an Internal Standard

Executive Summary

This application note details the protocol for utilizing Roxatidine-d10 Hemioxalate as a Stable Isotope Labeled Internal Standard (SIL-IS) in the quantification of Roxatidine (the active metabolite of Roxatidine Acetate) in human plasma.

While generic internal standards (e.g., propranolol) are occasionally used, they fail to adequately compensate for matrix effects and ionization suppression specific to H2-receptor antagonists. Roxatidine-d10, differing by 10 mass units, offers ideal co-elution properties with the analyte while preventing isotopic overlap (cross-talk). This guide addresses the specific challenges of handling the hemioxalate salt form , correcting for the deuterium isotope effect in chromatography, and ensuring regulatory compliance with FDA Bioanalytical Method Validation (BMV) guidelines.

Chemical & Physical Properties

Understanding the stoichiometry of the salt form is the first step in accurate quantification. Roxatidine-d10 is supplied as a hemioxalate salt to enhance stability, as the free base amine is prone to oxidation and hygroscopicity.

Table 1: Analyte vs. Internal Standard Comparison

| Feature | Analyte: Roxatidine (Free Base) | Internal Standard: Roxatidine-d10 Hemioxalate |

| CAS Number | 78273-80-0 | 110925-92-3 (Unlabeled Salt Ref) |

| Chemical Formula | ||

| Molecular Weight | ~348.44 g/mol | ~361.50 g/mol (Salt) / ~316.47 g/mol (Free Base) |

| Label Position | N/A | Piperidine Ring ( |

| Solubility | Methanol, DMSO, Dilute Acid | Methanol, Water (Slightly), DMSO |

| pKa (approx) | ~9.2 (Piperidine nitrogen) | ~9.2 (Piperidine nitrogen) |

| LogP | ~1.8 | ~1.7 (Slightly lower due to C-D bonds) |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Note on Metabolism: Roxatidine Acetate is a prodrug rapidly de-acetylated in vivo to Roxatidine . Bioanalytical assays typically quantify the active Roxatidine metabolite. Ensure your reference standard for the calibration curve is Roxatidine, not the Acetate, unless measuring the prodrug specifically.

Experimental Workflow & Protocols

Stock Solution Preparation (Critical Step)

The most common error in using salt-form standards is neglecting the salt correction factor.

Protocol:

-

Calculate the Salt Correction Factor (SCF):

(Note: Always use the exact MW from the manufacturer's Certificate of Analysis for the specific lot). -

Weighing: To prepare a 1.0 mg/mL (free base equivalent) stock solution, weigh

(e.g., 1.142 mg) of the powder. -

Dissolution: Dissolve in Methanol . Do not use 100% water as the initial solvent, as the free base may precipitate if the pH shifts.

-

Storage: Store aliquots at -20°C or -80°C in amber glass vials to prevent photodegradation.

Sample Preparation: Protein Precipitation (PPT)

While Liquid-Liquid Extraction (LLE) is cleaner, Protein Precipitation is recommended for high-throughput clinical trials due to the high recovery of Roxatidine.

Reagents:

-

IS Working Solution: Roxatidine-d10 (200 ng/mL in Acetonitrile).

-

Precipitating Agent: Acetonitrile (ACN).

Step-by-Step:

-

Aliquot: Transfer 50 µL of plasma (K2EDTA) into a 96-well plate.

-

IS Addition: Add 20 µL of IS Working Solution to all samples (except Double Blanks).

-

Why? Adding IS before precipitation ensures the IS compensates for any entrapment of the analyte in the protein pellet.

-

-

Precipitation: Add 150 µL of ice-cold Acetonitrile.

-

Vortex: Mix vigorously for 2 minutes (1500 rpm).

-

Centrifuge: Spin at 4,000 rpm for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in water.

-

Why? Diluting the organic supernatant with aqueous buffer improves peak shape on C18 columns by preventing "solvent breakthrough."

-

LC-MS/MS Conditions

Roxatidine contains a piperidine ring (basic nitrogen), making it ideal for Positive Electrospray Ionization (ESI+).

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

2.5 min: 90% B

-

3.0 min: 90% B

-

3.1 min: 10% B (Re-equilibration)

-

Mass Transitions (MRM):

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| Roxatidine | 307.2 | 176.1 (Piperidine fragment) | 25 |

| Roxatidine-d10 | 317.3 | 186.2 (d10-Piperidine fragment) | 25 |

Scientific Rationales & Troubleshooting

The Deuterium Isotope Effect

In Reverse Phase LC (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated analogs.[2] This is because the C-D bond is shorter and has a lower polarizability volume than the C-H bond, making the molecule slightly less lipophilic.

-

Observation: Roxatidine-d10 may elute 0.05 – 0.1 minutes before Roxatidine.

-

Impact: If the retention time window is too narrow, the IS peak might be cut off.

-

Solution: Ensure the integration window is wide enough to capture both peaks. Do not force the IS retention time to match the analyte exactly in the processing method.

Cross-Talk and Isotopic Contribution

Using a d10 label is superior to d3 or d4 because it eliminates isotopic overlap.

-

M+10 Shift: The natural abundance of Carbon-13 isotopes in native Roxatidine will contribute to M+1, M+2, etc. It effectively contributes zero signal to the M+10 channel (317.3), ensuring the analyte does not interfere with the IS.

-

Reverse Contribution: Ensure the d10 standard is chemically pure (

isotopic purity) so it does not contain d0 (unlabeled) material that would falsely elevate the analyte signal.

Matrix Effect Correction Logic

The following diagram illustrates how the SIL-IS corrects for ionization suppression, a common issue in plasma bioanalysis.

Figure 1: Mechanism of Matrix Effect Correction using SIL-IS. Because Roxatidine-d10 co-elutes (or elutes very closely) with the analyte, any phospholipids suppressing the ionization of Roxatidine will suppress the d10-IS to the exact same extent. The ratio remains constant, preserving accuracy.

Validation Criteria (FDA/EMA)

According to the FDA Bioanalytical Method Validation Guidance (2018), the following criteria must be met when using this IS:

-

IS Response Variation: The IS response in study samples should not deviate significantly (e.g., >50% drop) from the response in calibration standards. A drop indicates severe matrix effects or extraction failure.

-

Cross-Interference:

-

Blank + IS: Must show < 20% of the LLOQ response in the analyte channel (checking for impurities in the IS).

-

High Standard (No IS): Must show < 5% of the average IS response in the IS channel (checking for isotopic overlap).

-

Bioanalytical Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow for Roxatidine quantification.

References

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

- Kim, H., et al. (2006). Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study. Journal of Chromatography B.

- Wang, S., et al. (2007). Deuterium isotope effects in liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Application Note: High-Throughput UPLC-MS/MS Protocol for Roxatidine Screening in Human Plasma

Abstract

This application note details a robust, high-throughput UPLC-MS/MS protocol for the quantitation of Roxatidine (the active metabolite of Roxatidine Acetate) in human plasma. Designed for pharmacokinetic (PK) and bioequivalence studies, this method prioritizes speed without compromising selectivity. By utilizing a rapid protein precipitation workflow and ballistic gradient chromatography, we achieve a run time of 2.5 minutes per sample , enabling the screening of >500 samples per day.

Introduction

Roxatidine acetate is a potent H2-receptor antagonist used to suppress gastric acid secretion. Upon oral administration, it is rapidly deacetylated by esterases in the small intestine, liver, and plasma to form Roxatidine , the active pharmacologic agent.[1] Consequently, PK studies focus on quantifying Roxatidine (m/z 307.3) rather than the prodrug.

Traditional methods often employ Liquid-Liquid Extraction (LLE) with tert-butyl methyl ether (TBME), which, while clean, is labor-intensive and difficult to automate. This protocol validates a Protein Precipitation (PPT) methodology coupled with UPLC-MS/MS to meet the demands of modern high-throughput screening (HTS) environments.

Method Development & Optimization

Internal Standard Selection

-

Gold Standard: Roxatidine-d10 . The use of a stable isotope-labeled internal standard (SIL-IS) is critical for compensating matrix effects in ESI+, particularly when using protein precipitation.

-

Alternative: Propranolol or Ranitidine . If SIL-IS is unavailable, Propranolol (m/z 260.3) is a structurally distinct but chromatographically similar alternative often cited in legacy literature.

Chromatography (UPLC)

A C18 column with sub-2-micron particles is selected to withstand high backpressure and provide sharp peak shapes.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Agilent ZORBAX Eclipse Plus C18.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (Proton source for ionization).

-

B: Acetonitrile (Low viscosity, high elution strength).

-

-

Why this choice? Methanol can cause higher backpressure; Acetonitrile allows for higher flow rates (0.5 - 0.6 mL/min) essential for sub-3-minute run times.

Mass Spectrometry (MS/MS)

Roxatidine contains a piperidine ring and a secondary amide, making it highly responsive to positive electrospray ionization (ESI+).

-

Precursor Ion: m/z 307.3

-

Product Ions:

-

Quantifier (m/z 98.1): Corresponds to the piperidinyl-methyl cation (

). This is a high-intensity characteristic fragment. -

Qualifier (m/z 176.1): Cleavage at the ether bond, retaining the phenoxy-piperidine moiety.

-

Experimental Protocol

Reagents and Standards

-

Roxatidine Standard: >99% purity (deacetylated form).

-

Internal Standard: Roxatidine-d10 (preferred) or Propranolol.

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water.

-

Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (96-Well Protein Precipitation)

This workflow is designed for automation on liquid handlers (e.g., Hamilton STAR, Tecan).

-

Aliquot: Transfer 50 µL of plasma sample/standard into a 96-well deep-well plate.

-

IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:Water).

-

Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Note: The acid helps disrupt protein binding.

-

-

Vortex: Cap mat and vortex vigorously for 2 minutes at 1500 rpm.

-

Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the supernatant to a clean 96-well collection plate.

-

Dilution (Optional): Add 100 µL of Water to match initial mobile phase strength (reduces solvent effects/peak broadening).

UPLC Conditions

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC I-Class.

-

Column Temp: 40°C.

-

Flow Rate: 0.5 mL/min.

-

Injection Vol: 2-5 µL.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10% | Initial Hold |

| 0.30 | 10% | Load Sample |

| 1.50 | 90% | Ballistic Elution |

| 1.80 | 90% | Column Wash |

| 1.81 | 10% | Return to Initial |

| 2.50 | 10% | Re-equilibration |

MS/MS Parameters (Sciex Triple Quad 6500+ or Agilent 6495)

-

Source: ESI Positive (Turbo Ion Spray).

-

Curtain Gas: 30 psi.[2]

-

Ion Spray Voltage: 5000 V.

-

Temperature: 500°C.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | DP (V) | CE (eV) | Role |

|---|---|---|---|---|---|

| Roxatidine | 307.3 | 98.1 | 60 | 35 | Quantifier |

| Roxatidine | 307.3 | 176.1 | 60 | 25 | Qualifier |

| IS (Propranolol) | 260.3 | 116.1 | 50 | 22 | IS Quant |[3]

Workflow Visualization

High-Throughput Screening Workflow

Caption: Step-by-step high-throughput workflow from plasma aliquot to data generation.

Troubleshooting Logic Tree

Caption: Decision tree for rapid troubleshooting of common bioanalytical issues.

Validation Summary (Expected Performance)

Based on FDA Bioanalytical Method Validation Guidance (2018), the following performance metrics are the standard for this protocol.

| Parameter | Acceptance Criteria | Typical Result |

| Linearity | 0.998 (2 - 1000 ng/mL) | |

| Accuracy | ±15% (±20% at LLOQ) | 92% - 108% |

| Precision (CV) | <15% (<20% at LLOQ) | 3.5% - 8.2% |

| Recovery | Consistent across range | >85% (PPT method) |

| Matrix Effect | IS normalized factor ~1.0 | 0.95 - 1.05 (with SIL-IS) |

Note on Matrix Effects: Because protein precipitation is a "dirty" extraction compared to LLE, you may observe ion suppression at the void volume. The gradient is designed to elute Roxatidine (k' > 2) away from the early-eluting phospholipids.

References

-

Kim, Y. et al. (2007). Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study. Rapid Communications in Mass Spectrometry. Link

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

-

Ryu, J. et al. (2021). New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model. Frontiers in Pharmacology. Link

-

Agilent Technologies. (2012). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS.[4] Application Note. Link

-

Cayman Chemical. Roxatidine Product Information & Structure.Link

Sources

- 1. jfda-online.com [jfda-online.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity MRM Quantification of Roxatidine and Roxatidine-d10 via LC-MS/MS

This Application Note is designed for bioanalytical researchers and mass spectrometry specialists. It details the method development, validation parameters, and experimental protocols for the quantification of Roxatidine (the active metabolite) using Roxatidine-d10 as the Internal Standard (IS) via LC-MS/MS.

Introduction & Analyte Logic

Roxatidine is a potent histamine H2-receptor antagonist used to treat gastric ulcers.[1][2] While often administered as the prodrug Roxatidine Acetate , it is rapidly deacetylated in vivo to the active metabolite Roxatidine .[1][3] Therefore, pharmacokinetic (PK) studies primarily target the quantification of Roxatidine (MW 306.4) rather than the acetate form.[1]

Chemical Intelligence & MS Source Selection

-

Analyte: Roxatidine (

) -

Internal Standard: Roxatidine-d10 (

) – Labeling typically occurs on the piperidine ring. -

Ionization Logic: The molecule contains a tertiary amine (piperidine moiety) and a secondary amide. The piperidine nitrogen is highly basic (

), making Electrospray Ionization (ESI) in Positive Mode the optimal choice. The molecule readily accepts a proton to form

Mass Spectrometry Parameters (MRM)

The following parameters are optimized for a Triple Quadrupole system (e.g., Sciex 5500/6500 or Waters Xevo TQ-S).

A. Precursor & Product Ion Selection

The fragmentation of Roxatidine is dominated by the cleavage of the piperidinyl-methyl ether linkage.

-

Precursor Ion (Q1): The protonated molecule

. -

Quantifier Ion (Q3): The piperidinyl-methyl carbocation fragment. This is the most stable and intense fragment.

-

Qualifier Ion: The piperidine ring fragment (loss of the methyl group from the quantifier).

B. MRM Transitions Table

| Compound | Polarity | Precursor (Q1) | Product (Q3) | Role | DP/Cone (V) | CE (eV) | CXP (V) |

| Roxatidine | ESI+ | 307.2 | 107.1 | Quant | 60 | 25 | 10 |

| Roxatidine | ESI+ | 307.2 | 84.1 | Qual | 60 | 40 | 12 |

| Roxatidine-d10 | ESI+ | 317.2 | 117.1 | Quant | 60 | 25 | 10 |

Note: DP (Declustering Potential) and CE (Collision Energy) are instrument-dependent. The values above are typical starting points for Sciex platforms. For Waters, convert CE roughly 1:1, but Cone Voltage will differ.

C. Fragmentation Pathway (Mechanism)

Understanding the fragmentation ensures you are tracking the correct moiety.

-

Precursor (307): Protonation on the piperidine nitrogen.

-

Collision: Cleavage of the C-O ether bond connecting the phenoxy ring to the piperidine-methyl group.

-

Fragment (107): The

-methyl-piperidinium ion ( -

IS Shift: Since the d10 label is on the piperidine ring, the fragment shifts from 107 to 117.

Chromatographic Conditions

To separate Roxatidine from plasma phospholipids and prevent ion suppression, a reverse-phase gradient is required.

-

Column:

Phase (e.g., Phenomenex Kinetex -

Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.5).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2–5

.

Gradient Table

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 10 | Initial equilibration |

| 0.50 | 10 | Load sample |

| 2.50 | 90 | Elute Analyte (Retention ~1.8 min) |

| 3.50 | 90 | Wash column |

| 3.60 | 10 | Return to initial |

| 5.00 | 10 | Re-equilibration |

Sample Preparation Protocol (LLE)

Liquid-Liquid Extraction (LLE) is recommended over Protein Precipitation (PPT) to minimize matrix effects and improve sensitivity for low-level PK dosing.

Reagents Needed[2][4][5]

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

-

Internal Standard Spiking Solution: Roxatidine-d10 at 100 ng/mL in 50% Methanol.

-

Alkaline Buffer: 0.1 M NaOH or

(to ensure the amine is uncharged for extraction into organic phase).

Step-by-Step Protocol

-

Aliquot: Transfer 100

of plasma into a 1.5 mL Eppendorf tube or 96-well plate. -

IS Addition: Add 10

of IS Spiking Solution. Vortex for 10 sec. -

Alkalization: Add 50

of 0.1 M NaOH. Vortex briefly. Crucial Step: This deprotonates the roxatidine (pKa ~9), making it hydrophobic. -

Extraction: Add 600

of MTBE. -

Agitation: Shake/Vortex vigorously for 10 minutes.

-

Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

-

Transfer: Transfer 500

of the supernatant (organic top layer) to a clean tube. -

Dry Down: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100

of Mobile Phase (90% A / 10% B). Vortex and centrifuge. -

Injection: Inject onto LC-MS/MS.

Visual Workflows

A. Method Development Logic

Figure 1: Ionization and fragmentation logic for transition selection.

B. Extraction Workflow

Figure 2: Liquid-Liquid Extraction (LLE) protocol to maximize recovery and cleanliness.

References

-

Kim, E. J., et al. (2007). "Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study." Biomedical Chromatography.

-

Ryu, J. H., et al. (2008). "Quantification of roxatidine in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry: application to a bioequivalence study." Journal of Chromatography B.

-

Cayman Chemical. "Roxatidine-d10 Product Information & Structure."

Sources

Application Note: A Robust Solid-Phase Extraction (SPE) Protocol for the Quantification of Roxatidine in Human Plasma

Introduction and Scientific Context

Roxatidine acetate hydrochloride is a competitive histamine H₂ receptor antagonist.[1][2][3] Following oral administration, it undergoes rapid and extensive metabolism by esterases in the body to its active form, roxatidine.[1][4] By blocking the H₂ receptor on gastric parietal cells, roxatidine effectively inhibits gastric acid secretion, making it a therapeutic agent for managing peptic ulcer disease and related gastrointestinal disorders.[1]

Accurate quantification of roxatidine in human plasma is fundamental for pharmacokinetic (PK) and bioequivalence studies, which are critical components of drug development and clinical monitoring.[4][5] However, plasma is a highly complex biological matrix containing proteins, salts, lipids, and other endogenous components that can significantly interfere with sensitive analytical techniques. Solid-Phase Extraction (SPE) is a powerful and widely adopted sample preparation technique designed to selectively isolate target analytes from such complex matrices.[6][7] Compared to traditional methods like liquid-liquid extraction (LLE), SPE offers numerous advantages, including higher analyte recovery, reduced solvent consumption, fewer emulsion problems, and greater potential for automation.[8]

This application note provides a detailed, field-proven protocol for the extraction of roxatidine from human plasma using reversed-phase C18 SPE cartridges. The methodology is designed to ensure high recovery and purity, making the final eluate suitable for sensitive downstream analysis by High-Performance Liquid Chromatography (HPLC) or, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]

Principle of the Method: A Mechanistic Approach

This protocol employs a reversed-phase SPE mechanism using a C18 (octadecyl) bonded silica sorbent. The fundamental principle relies on the hydrophobic interactions between the non-polar C18 stationary phase and the roxatidine molecule.[11] The workflow is a multi-step process, where each step is mechanistically critical for the successful isolation of the analyte.[12]

-

Sample Pre-treatment: The high concentration of proteins in plasma can clog the SPE sorbent and interfere with analysis.[13][14] Therefore, a protein precipitation step using an organic solvent is performed first. This process denatures and removes the bulk of plasma proteins.[15]

-

Conditioning: The C18 sorbent is first treated with methanol. This step is essential to solvate the C18 alkyl chains, effectively "activating" the hydrophobic stationary phase and ensuring reproducible interactions with the analyte.[12]

-

Equilibration: The sorbent is then equilibrated with water or a weak aqueous buffer. This removes the organic conditioning solvent and creates an environment compatible with the aqueous sample, which is necessary for the efficient retention of roxatidine.[12][16]

-

Sample Loading: The pre-treated plasma supernatant is loaded onto the cartridge. Roxatidine, being relatively non-polar, is retained on the C18 sorbent via hydrophobic interactions, while more polar, water-soluble endogenous components pass through to waste.

-

Washing: The cartridge is washed with a weak organic-aqueous solvent mixture. This crucial step removes weakly retained, undesired compounds (e.g., salts, phospholipids) without prematurely eluting the target analyte, thereby increasing the purity of the final extract.[12]

-

Elution: Finally, a strong organic solvent is passed through the cartridge. This solvent disrupts the hydrophobic forces holding roxatidine to the C18 sorbent, allowing the analyte to be eluted and collected in a purified, concentrated form.[12]

Workflow Diagram: SPE of Roxatidine from Plasma

Caption: Workflow for Roxatidine Extraction from Plasma.